molecular formula C25H14ClNO4 B5151043 5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide

5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide

Numéro de catalogue B5151043
Poids moléculaire: 427.8 g/mol
Clé InChI: YILGKPBHZGVSSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-chlorophenyl)-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is also known as CDAF and has a molecular formula of C26H15ClN2O4.

Applications De Recherche Scientifique

CDAF has been extensively studied for its potential applications in various fields. In medicinal chemistry, CDAF has shown promising results as an anti-cancer agent. Studies have shown that CDAF inhibits the growth of cancer cells by inducing apoptosis. CDAF has also shown potential as an anti-inflammatory agent, with studies indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of pharmaceuticals, CDAF has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that CDAF can inhibit the formation of amyloid fibrils, which are associated with the development of Alzheimer's disease. CDAF has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the development of Parkinson's disease. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.

Mécanisme D'action

The mechanism of action of CDAF is not fully understood. However, studies have shown that CDAF inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. CDAF has also been shown to inhibit the activity of proteasomes, which are involved in the degradation of proteins.
Biochemical and Physiological Effects
CDAF has been shown to have various biochemical and physiological effects. Studies have shown that CDAF can induce apoptosis in cancer cells, reduce inflammation, inhibit the formation of amyloid fibrils, and inhibit the aggregation of alpha-synuclein. Additionally, CDAF has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using CDAF in lab experiments include its potential as an anti-cancer agent, anti-inflammatory agent, and potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. However, there are also limitations to using CDAF in lab experiments. For example, the mechanism of action of CDAF is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, the synthesis of CDAF is complex and requires multiple reaction steps, which can be time-consuming and costly.

Orientations Futures

There are several future directions for the study of CDAF. One direction is to further investigate the mechanism of action of CDAF and its potential as a drug candidate for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of CDAF to determine its safety and efficacy in vivo. Additionally, further studies are needed to optimize the synthesis of CDAF and to develop more efficient methods for its production. Finally, the potential applications of CDAF in materials science and nanotechnology should also be explored.

Méthodes De Synthèse

The synthesis of CDAF involves a multi-step reaction process that includes the condensation of 3-chlorobenzaldehyde with anthranilic acid to form 3-(3-chlorophenyl) anthranilic acid. This intermediate is then reacted with furfurylamine to yield 5-(3-chlorophenyl)-N-(2-furanyl)-3-(9,10-dioxo-9,10-dihydroanthracen-2-yl) benzamide. The final step involves the cyclization of the intermediate to form CDAF.

Propriétés

IUPAC Name

5-(3-chlorophenyl)-N-(9,10-dioxoanthracen-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14ClNO4/c26-15-5-3-4-14(12-15)21-10-11-22(31-21)25(30)27-16-8-9-19-20(13-16)24(29)18-7-2-1-6-17(18)23(19)28/h1-13H,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILGKPBHZGVSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.